molecular formula C16H15ClF2N2O3 B4618163 N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-methoxy-5-methylphenyl)urea

N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-methoxy-5-methylphenyl)urea

Cat. No.: B4618163
M. Wt: 356.75 g/mol
InChI Key: UZFILZSGOJAONX-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C16H15ClF2N2O3 and its molecular weight is 356.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.0739264 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research Applications

One significant area of application for N,N'-diarylureas, a category to which the specified compound belongs, is in cancer research. These compounds have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor (HRI), reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation. Optimization processes aimed at improving solubility while preserving biological activity have led to the development of non-symmetrical N,N'-diarylureas with potent bioactivities. These compounds have shown promising results in inducing phosphorylation of eIF2α and expression of CHOP at the protein and mRNA levels, suggesting their potential as leads for the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).

Environmental Degradation Studies

Another application is in the environmental degradation studies of urea-based compounds. Research has been conducted on the photodegradation and hydrolysis of substituted urea herbicides in water, shedding light on the environmental fate of these compounds. The studies help understand the stability and breakdown products of urea-based pesticides under different environmental conditions, providing essential data for assessing the environmental impact of these chemicals (Gatidou & Iatrou, 2011).

Chemical Synthesis and Reactions

Research also extends to the synthesis and utilization of urea derivatives in chemical reactions. For instance, urea compounds have been used as carbonyl dication equivalents in organometallic addition reactions, leading to the synthesis of unsymmetrical ketones. This application highlights the versatility of urea derivatives in facilitating diverse chemical transformations, contributing to the development of novel synthetic methodologies (Whipple & Reich, 1991).

Plant Biology and Morphogenesis

In plant biology, certain urea derivatives demonstrate cytokinin-like activity, significantly influencing plant growth and development. These compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are extensively used in in vitro plant morphogenesis studies for their ability to regulate cell division and differentiation. Recent structure-activity relationship studies have identified new urea cytokinins and other derivatives that specifically enhance adventitious root formation, offering valuable tools for agricultural biotechnology and plant science research (Ricci & Bertoletti, 2009).

Properties

IUPAC Name

1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O3/c1-9-3-5-14(23-2)12(7-9)21-16(22)20-10-4-6-13(11(17)8-10)24-15(18)19/h3-8,15H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFILZSGOJAONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.